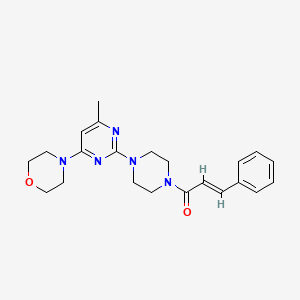

(E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Description

Propriétés

IUPAC Name |

(E)-1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-18-17-20(25-13-15-29-16-14-25)24-22(23-18)27-11-9-26(10-12-27)21(28)8-7-19-5-3-2-4-6-19/h2-8,17H,9-16H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAPXIGLHMSJMY-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antiproliferative, and neuroprotective properties based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C20H25N5O

- Molecular Weight : 353.45 g/mol

- IUPAC Name : (E)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

This compound features a piperazine moiety linked to a morpholinopyrimidine structure, which is significant for its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of morpholinopyrimidine, including the compound , exhibit notable anti-inflammatory activity. In a study evaluating various derivatives, it was found that certain compounds significantly inhibited the production of nitric oxide (NO) in LPS-stimulated macrophages. The mechanisms involved include:

- Inhibition of iNOS and COX-2 : The compound demonstrated a reduction in the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are critical mediators in the inflammatory response .

| Compound | IC50 (µM) | Effect on iNOS | Effect on COX-2 |

|---|---|---|---|

| V4 | 5.0 | Decreased | Decreased |

| V8 | 6.5 | Decreased | Decreased |

Antiproliferative Activity

The antiproliferative effects of this compound were assessed against various cancer cell lines. The results showed that the compound inhibited cell growth effectively, with IC50 values indicating potent activity against multiple tumor types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 10.5 | Induction of apoptosis |

| M21 | 12.0 | Cell cycle arrest at G2/M phase |

| MCF7 | 8.8 | Inhibition of DNA synthesis |

These findings suggest that the compound may serve as a promising candidate for cancer therapy by targeting specific cellular pathways involved in proliferation and survival .

Neuroprotective Activity

In vivo studies have demonstrated that the compound exhibits neuroprotective properties. In models of acute cerebral ischemia, it was shown to significantly prolong survival time and reduce mortality rates among treated subjects compared to control groups:

| Treatment Group | Survival Time (hours) | Mortality Rate (%) |

|---|---|---|

| Control | 5.0 | 80 |

| Compound Treatment | 12.5 | 30 |

These results indicate that the compound may protect neuronal cells from ischemic damage, suggesting potential applications in neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Observations :

- Synthetic Routes : The target compound likely employs palladium-catalyzed coupling (similar to Compounds 6d and 6g ) or condensation (as in Compound 11 ). Piperazine-linked analogs (e.g., ) suggest modular synthesis via nucleophilic substitution or cross-coupling.

- Bulky substituents (e.g., s-butyl in ) may reduce solubility but improve target specificity.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Key Observations :

- IR Stretching: Enone systems in all compounds show strong C=O (1630–1640 cm⁻¹) and conjugated C=C (1600–1610 cm⁻¹) absorption bands .

- ¹H-NMR: The trans-configuration (E-isomer) is confirmed by coupling constants (J=15.9–16.0 Hz) for the enone protons .

- Melting Points : Higher melting points in Compound 6g (235–237°C) vs. 6d (122–124°C) correlate with increased aromaticity and hydrogen-bonding capacity from the thiophene substituent .

Q & A

Q. Table 1. Key Reaction Conditions for Intermediate Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pyrimidine Core Formation | 1-(4-Morpholinophenyl)ethanone, NaOH, ethanol, 200°C, 1 h | 65–75 | 90 | |

| Piperazine Coupling | Guanidine nitrate, LiOH, reflux, 4 h | 50–60 | 85 | |

| Enone Formation | 3-Phenylpropenoyl chloride, DCM, RT, 12 h | 70–80 | 95 |

Q. Table 2. Biological Activity of Structural Analogs

| Analog Structure | Target (IC₅₀, nM) | Cell Line Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| 4-Fluoro-phenyl variant | PI3Kα: 12.3 | HeLa: 1.2 | |

| 6-Methyl-pyridazine variant | CDK2: 8.7 | MCF-7: 0.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.